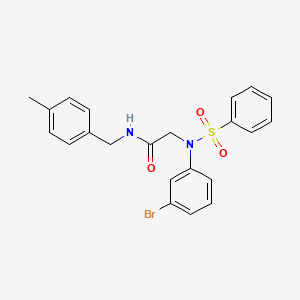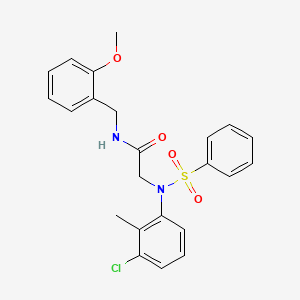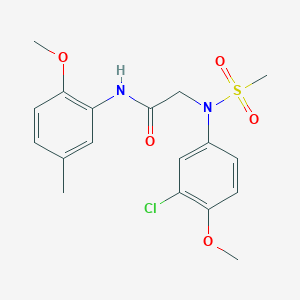![molecular formula C21H18F2N2O3S B3676698 N~1~,N~2~-bis(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676698.png)
N~1~,N~2~-bis(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~1~,N~2~-bis(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1998 by Bayer Pharmaceuticals and has since been the subject of numerous scientific investigations.
Mechanism of Action
The mechanism of action of BAY 43-9006 is complex and involves multiple pathways. This compound inhibits the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. These kinases play a critical role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, BAY 43-9006 can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has a number of biochemical and physiological effects that have been studied in detail. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, BAY 43-9006 has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is critical for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
There are several advantages and limitations to using BAY 43-9006 in lab experiments. One advantage is that this compound has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for investigating the role of protein kinases in cancer and other diseases. However, one limitation is that BAY 43-9006 can be difficult to work with due to its low solubility in water. This can make it challenging to administer the compound to cells or animals in lab experiments.
Future Directions
There are several future directions for research on BAY 43-9006. One area of interest is the development of new analogs of this compound that may have improved solubility or potency. In addition, researchers are also investigating the potential use of BAY 43-9006 in combination with other drugs to improve its efficacy. Finally, there is ongoing research on the use of BAY 43-9006 in the treatment of other diseases, such as psoriasis and rheumatoid arthritis, which may lead to new therapeutic applications for this compound.
Conclusion:
BAY 43-9006 is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-cancer properties and has been investigated as a potential treatment for a variety of cancers, including renal cell carcinoma, melanoma, and hepatocellular carcinoma. In addition, BAY 43-9006 has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis. While there are some limitations to using this compound in lab experiments, ongoing research is focused on developing new analogs and investigating new therapeutic applications for BAY 43-9006.
Scientific Research Applications
BAY 43-9006 has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer properties and has been investigated as a potential treatment for a variety of cancers, including renal cell carcinoma, melanoma, and hepatocellular carcinoma. In addition, BAY 43-9006 has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.
properties
IUPAC Name |
2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3S/c1-15-2-12-20(13-3-15)29(27,28)25(19-10-6-17(23)7-11-19)14-21(26)24-18-8-4-16(22)5-9-18/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAUPZAYGSYPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3676617.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3676657.png)
![N-(4-isopropylphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3676658.png)
![5-bromo-2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3676663.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3676669.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3676674.png)
![4-methyl-3-nitro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3676678.png)


![5-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3676704.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B3676713.png)
![3-chloro-4-ethoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3676717.png)
